

Natural occurrence of brominated dimethoxybenzoic acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2,3-dimethoxybenzoic acid

Cat. No.: B1267412

[Get Quote](#)

An In-depth Technical Guide on the Natural Occurrence of Brominated Dimethoxybenzoic Acids

Abstract

Brominated aromatic compounds represent a significant class of marine natural products, exhibiting diverse and potent biological activities. Among these, brominated dimethoxybenzoic acids are of growing interest to researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of these specialized metabolites. It details their sources, summarizes key quantitative and spectroscopic data, and presents in-depth experimental protocols for their isolation and structural elucidation. Furthermore, this document illustrates the biosynthetic and analytical workflows using standardized diagrams to facilitate understanding and further research in this field.

Introduction

Halogenated natural products are a hallmark of marine ecosystems, with marine organisms producing thousands of organobromine compounds.^{[1][2]} The concentration of bromide in seawater is significantly higher than in terrestrial environments, providing a readily available substrate for enzymatic halogenation.^{[1][2]} These brominated metabolites, ranging from simple phenols to complex alkaloids, are often involved in chemical defense mechanisms.^{[2][3][4]}

Substituted benzoic acids and their derivatives are widely recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.^[5] The introduction of bromine atoms and methoxy groups onto a benzoic acid scaffold can significantly modulate its physicochemical properties and biological efficacy, making brominated dimethoxybenzoic acids an intriguing subject for scientific investigation.^{[5][6]} This guide focuses specifically on the documented instances of these compounds in nature.

Documented Natural Occurrences

The primary sources of naturally occurring brominated dimethoxybenzoic acids are marine invertebrates, particularly sponges. Research has led to the isolation and characterization of specific isomers from these organisms.

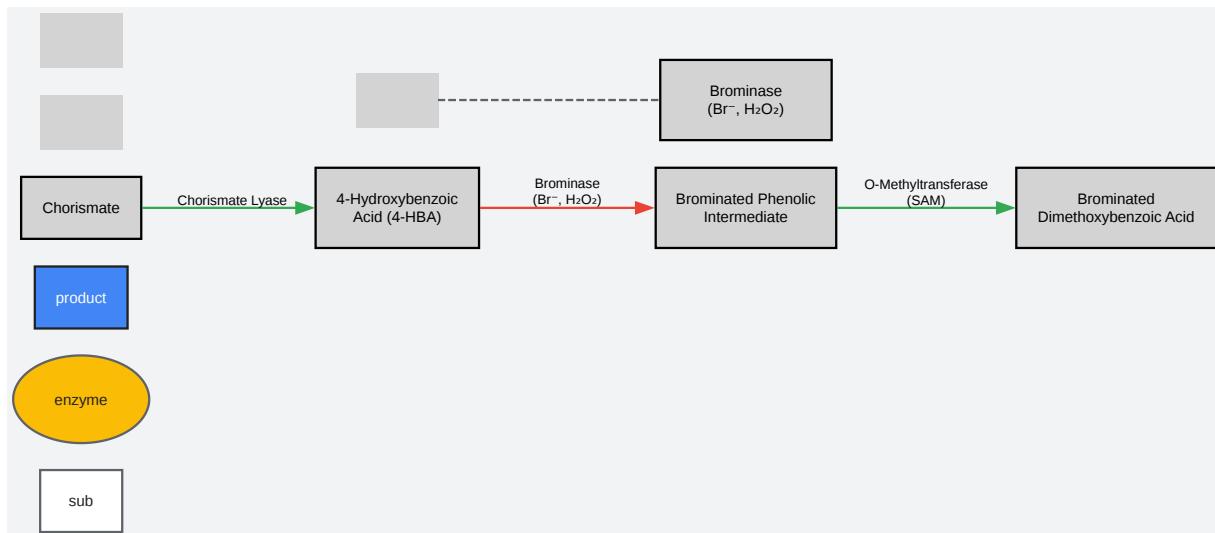
Table 1: Naturally Occurring Brominated Dimethoxybenzoic Acids and Related Compounds

Compound Name	Molecular Formula	Natural Source	Reference
3,5-Dibromo-4-methoxybenzoic acid	$C_8H_6Br_2O_3$	Marine Sponges (<i>Amphimedon</i> sp., <i>Psammaphlysilla</i> <i>purpurea</i>)	[6][7]
4-Bromo-2,5-dimethoxybenzoic acid (BDMBA)*	$C_9H_9BrO_4$	Human/Animal Metabolism	[8]

*Note: 4-Bromo-2,5-dimethoxybenzoic acid (BDMBA) is not a natural product in the traditional sense but is included as it is a known metabolite produced by biological systems (liver hepatocytes) via oxidative deamination of the synthetic phenethylamine 2C-B.^[8]

Physicochemical and Spectroscopic Data

The definitive identification of these compounds relies on a combination of spectroscopic techniques. The data for 3,5-Dibromo-4-methoxybenzoic acid is well-established.


Table 2: Key Physicochemical and Spectroscopic Data for 3,5-Dibromo-4-methoxybenzoic acid

Property	Data
Molecular Weight	309.94 g/mol
Appearance	White to off-white solid
Melting Point	226-229 °C
Solubility	Soluble in methanol, ethanol, DMSO
¹ H NMR (DMSO-d ₆ , ppm)	δ 7.9 (s, 2H, Ar-H), δ 3.9 (s, 3H, -OCH ₃)
¹³ C NMR (DMSO-d ₆ , ppm)	δ 165.5 (C=O), δ 156.0 (C-OCH ₃), δ 133.0 (Ar-CH), δ 129.0 (C-COOH), δ 118.0 (C-Br), δ 60.0 (-OCH ₃)
Key IR Absorptions (cm ⁻¹)	3100-2500 (O-H stretch, carboxylic acid), 1700 (C=O stretch), 1280 (C-O stretch), 780 (C-Br stretch)
Mass Spec (m/z)	Characteristic M, M+2, M+4 isotopic pattern due to the presence of two bromine atoms.

Data compiled from BenchChem.[6][7]

Biosynthesis Pathway

The biosynthesis of brominated aromatic compounds in marine organisms is an enzyme-mediated process. While the specific pathway for brominated dimethoxybenzoic acids is not fully elucidated, it is understood to involve bromoperoxidase or flavin-dependent brominase enzymes that utilize bromide ions from seawater.[1][2] The general logic involves the enzymatic bromination of a precursor aromatic acid, such as 4-hydroxybenzoic acid, which is derived from the chorismate pathway.[1]

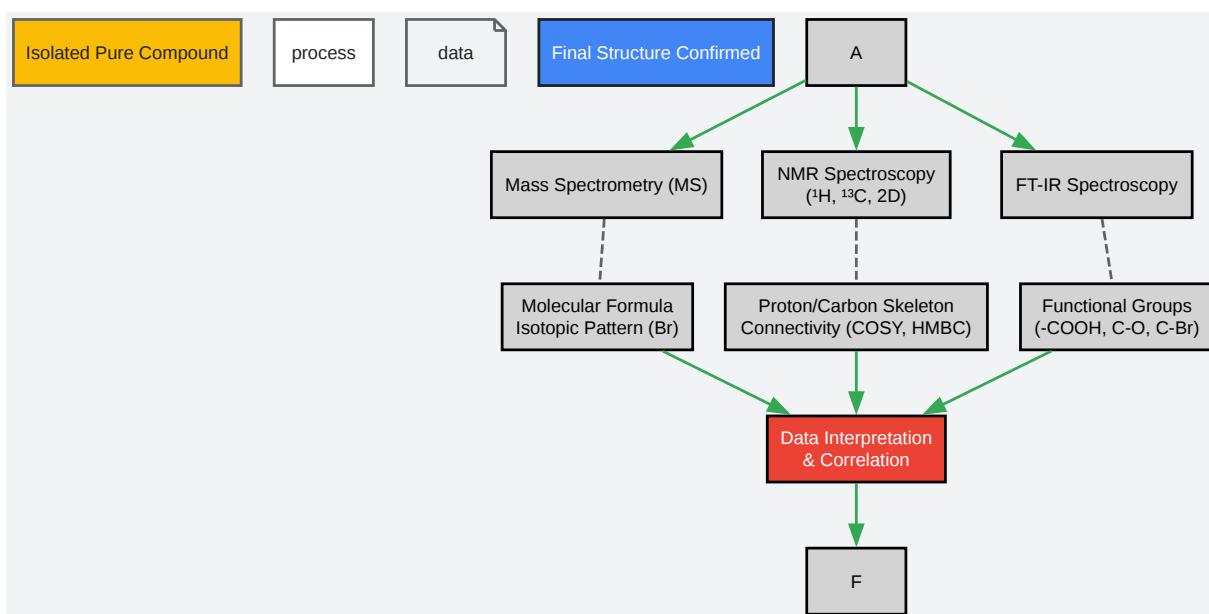
[Click to download full resolution via product page](#)

Caption: Generalized biosynthetic pathway for brominated aromatic acids.

Experimental Protocols

The isolation and structural elucidation of novel natural products require a systematic workflow combining chromatographic separation and spectroscopic analysis.

General Isolation and Purification Workflow


The extraction of brominated compounds from marine sponges typically follows these steps:

- Collection and Extraction: The sponge biomass is collected and immediately preserved (e.g., by freezing or immersion in ethanol). The biomass is then homogenized and extracted sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to partition metabolites.

- Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques. This often starts with vacuum liquid chromatography (VLC) or flash chromatography for initial fractionation.
- Final Purification: Fractions showing promising activity or unique profiles on Thin Layer Chromatography (TLC) are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to yield pure compounds.

Structural Elucidation Workflow

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge *Pseudoceratina durissima* Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry of Bromine in Terrestrial and Marine Environments | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2C-B - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Natural occurrence of brominated dimethoxybenzoic acids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267412#natural-occurrence-of-brominated-dimethoxybenzoic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com